![molecular formula C17H13BrClNO4S B241353 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B241353.png)
3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile, also known as BDMC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BDMC belongs to the class of acrylonitrile derivatives and has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile is not fully understood. However, studies have suggested that 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile has been found to activate the caspase pathway, which plays a crucial role in the induction of apoptosis. Additionally, 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile has been found to have various biochemical and physiological effects. Studies have shown that 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile can modulate the expression of various genes involved in cancer progression, inflammation, and immune response. Additionally, 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile has been found to reduce the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases, including cancer and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, one of the limitations of 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile. One area of research is the development of 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile as a potential anti-cancer drug. Further studies are needed to determine the optimal dosage and administration route of 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile for cancer treatment. Additionally, the potential use of 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile as an anti-inflammatory and antimicrobial agent requires further investigation. Furthermore, the mechanism of action of 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile needs to be elucidated to fully understand its biological activities. Finally, the development of more water-soluble derivatives of 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile could overcome the limitations of its low solubility.
Synthesemethoden
The synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 4-chlorobenzene sulfonyl chloride and acrylonitrile in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile has been extensively studied for its potential therapeutic applications. Studies have shown that 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile possesses anti-cancer, anti-inflammatory, and anti-microbial properties. 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. Additionally, 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 3-(3-Bromo-4,5-dimethoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile has also been found to possess antimicrobial activity against various bacterial strains.
Eigenschaften
Molekularformel |
C17H13BrClNO4S |
---|---|
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-(4-chlorophenyl)sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C17H13BrClNO4S/c1-23-16-9-11(8-15(18)17(16)24-2)7-14(10-20)25(21,22)13-5-3-12(19)4-6-13/h3-9H,1-2H3/b14-7- |
InChI-Schlüssel |
CJDSOPHNDUWQSN-AUWJEWJLSA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)Br)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.